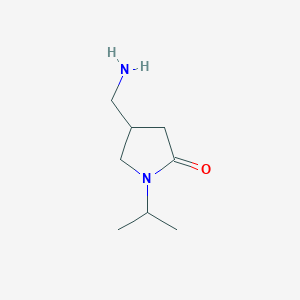![molecular formula C10H14BrNO B3166988 [2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride CAS No. 915920-58-0](/img/structure/B3166988.png)
[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride
Übersicht
Beschreibung
“[2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 915920-58-0 . It has a molecular weight of 244.13 . The compound is typically stored at room temperature and is available in a liquid form .
Molecular Structure Analysis
The linear formula of this compound is C10H14BrNO . The IUPAC name is 2-(2-bromophenoxy)-N-ethylethanamine . The InChI code is 1S/C10H14BrNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 244.13 .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Rats : Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified various metabolites, suggesting the operation of at least two metabolic pathways, including deamination leading to aldehyde, alcohol, and carboxylic acid metabolites, and O-desmethylation followed by acetylation of the amino group (Kanamori et al., 2002).
Low-Viscosity Deep Eutectic Solvents : Jiang et al. (2020) discovered that ethylamine hydrochloride (a similar compound) and phenol can form a new type of deep eutectic solvent with notably low viscosity. This solvent showed high capacities for NH3 absorption even at low pressures, indicating potential industrial applications (Jiang et al., 2020).
Enantioselective Enzymatic Acylation : Gill et al. (2007) developed a biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, achieving high isolated yield and enantiomeric excess. This process highlights the compound's potential in stereospecific syntheses (Gill et al., 2007).
Synthesis of Enantiomerically Pure Compounds : Martelli et al. (2011) reported the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts, involving reactions with compounds structurally related to [2-(2-Bromophenoxy)ethyl]ethylamine hydrochloride (Martelli et al., 2011).
Molecular Structure Investigations : Macleod and Simons (2004) investigated the molecular structure and conformation of 2-phenoxy ethylamine (structurally related) and its complexes. Their research provides insights into the molecular behavior of similar compounds (Macleod & Simons, 2004).
Nitrogen-Containing Bromophenols : Li et al. (2012) isolated new nitrogen-containing bromophenols from marine red algae, demonstrating their potential as natural antioxidants with significant scavenging activity. This research indicates potential pharmaceutical and food industry applications for similar compounds (Li et al., 2012).
Wirkmechanismus
Target of Action
It is known that this compound belongs to the class of organic compounds known as bromodiphenyl ethers . These compounds contain two benzene groups linked to each other via an ether bond, where at least one ring is substituted with a bromo group .
Mode of Action
Bromodiphenyl ethers, the class of compounds to which it belongs, are known to interact with various biological targets . The bromine atom in these compounds can form a halogen bond with a suitable acceptor in the target protein, which can influence the protein’s function .
Biochemical Pathways
Bromodiphenyl ethers can potentially interfere with various biochemical pathways due to their ability to interact with different proteins .
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXRVNWDRHERJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291400 | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-58-0 | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenoxy)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-](/img/structure/B3166923.png)
![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)


![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)



![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)
